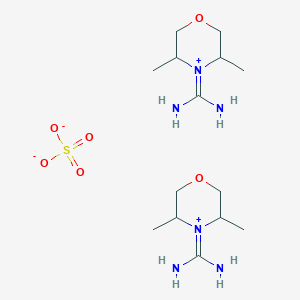
2,4-Difluorophenyl isothiocyanate
Vue d'ensemble
Description
2,4-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NS and a molecular weight of 171.17 g/mol . It is a fluorinated building block commonly used in organic synthesis. The compound is known for its reactivity and versatility in forming various derivatives, making it valuable in multiple scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Difluorophenyl isothiocyanate can be synthesized through the reaction of 2,4-difluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Cyclization Reactions: Forms heterocyclic compounds when reacted with diamines or diols.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines under mild conditions to form thiourea derivatives.
Alcohols: Reacts with alcohols in the presence of a base to form thiocarbamates.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
2,4-Difluorophenyl isothiocyanate is widely used in scientific research due to its reactivity and ability to form various derivatives. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2,4-difluorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling proteins or modifying surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluorophenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
2,4-Difluorophenyl isothiocyanate is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring. This fluorination enhances its reactivity and stability compared to other isothiocyanates, making it particularly useful in the synthesis of fluorinated organic compounds .
Propriétés
IUPAC Name |
2,4-difluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGGPKIFVAIRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333840 | |
| Record name | 2,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141106-52-7 | |
| Record name | 2,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-1-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-Difluorophenyl isothiocyanate in the context of the provided research?
A1: this compound is primarily used as a derivatizing agent for amino acids. [, ] This derivatization process aims to enhance the enantiomeric separation of amino acids using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases like teicoplanin. [] Essentially, it helps scientists better distinguish between the mirror-image forms of amino acids, which is crucial for understanding their biological activity and developing new drugs.
Q2: How does the structure of this compound contribute to its effectiveness in amino acid separation?
A2: The structure of this compound plays a key role in enhancing enantiomeric separation. The presence of the isothiocyanate group allows for reaction with amino acids, while the 2,4-difluorophenyl moiety contributes significantly to the resolution. This is due to several factors:
- Hydrogen bonding: The nitrogen and sulfur atoms from the isothiocyanate fragment can engage in hydrogen bonding interactions with the chiral stationary phase. []
- Steric hindrance: The bulky nature of the 2,4-difluorophenyl group introduces steric hindrance, further differentiating the interactions between the derivatized amino acid enantiomers and the stationary phase. []
- Pi-pi interactions: The electron-withdrawing fluorine atoms in the aromatic ring enhance the strength of pi-pi interactions with the stationary phase, leading to greater separation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)







![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)

